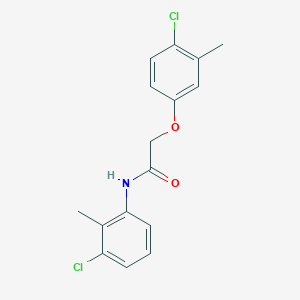![molecular formula C36H24O4 B5191140 [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate](/img/structure/B5191140.png)
[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-naphthoic acid with 4-phenylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is used as a precursor for the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and is utilized in the development of new materials.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its unique structure allows it to act as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole]
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
- Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl
Uniqueness
[5-(4-Phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new materials, drugs, and biochemical probes. Further research into its properties and applications will continue to uncover new possibilities for its use.
Properties
IUPAC Name |
[5-(4-phenylbenzoyl)oxynaphthalen-2-yl] 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24O4/c37-35(29-18-14-27(15-19-29)25-8-3-1-4-9-25)39-32-22-23-33-31(24-32)12-7-13-34(33)40-36(38)30-20-16-28(17-21-30)26-10-5-2-6-11-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPOEOZBRUPNCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=CC=C4)OC(=O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-3-{1-[(2-methoxyphenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5191070.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5191078.png)
![3-[(3-CHLORO-2-METHYLANILINO)CARBONYL]BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5191082.png)
![N-[4-(3-methoxyphenyl)phenyl]-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide](/img/structure/B5191086.png)
![N-[3-(2,6-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B5191099.png)
![1-[2-(dimethylamino)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5191106.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5191107.png)
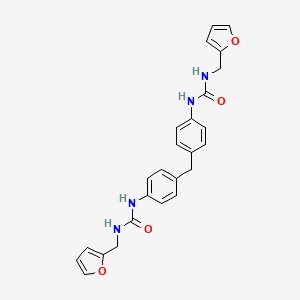
![N-[4-(benzyloxy)-3-ethoxy-5-iodobenzyl]cyclopentanamine](/img/structure/B5191117.png)
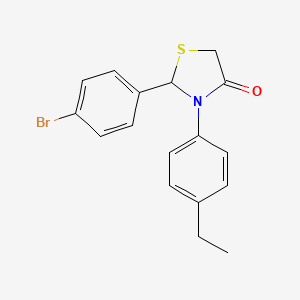
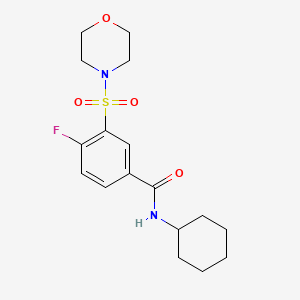
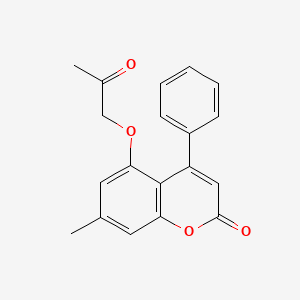
![N-[4-(acetylamino)-3-methylphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5191148.png)
